Product packaging for (R)-(+)-Bupivacaine hydrochloride(Cat. No.:CAS No. 2180-92-9)

(R)-(+)-Bupivacaine hydrochloride

Cat. No.: B3415515
CAS No.: 2180-92-9
M. Wt: 288.4 g/mol
InChI Key: LEBVLXFERQHONN-UHFFFAOYSA-N
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Description

Bupivacaine is a widely used local anesthetic agent of the amide group, first discovered in 1957. It is a potent, long-acting compound employed in scientific research related to regional anesthesia, epidural anesthesia, spinal anesthesia, and local infiltration. Its primary mechanism of action involves the blockade of voltage-gated sodium channels on the inner surface of neuronal cell membranes. This binding event inhibits sodium ion influx, which prevents membrane depolarization and the subsequent generation and conduction of nerve impulses. The progression of anesthesia is characterized by a differential blockade of nerve fibers, typically resulting in the loss of function in the following order: pain, temperature, touch, proprioception, and finally, skeletal muscle tone. From a research perspective, Bupivacaine is notable for its prolonged duration of action, which can extend from 2 to 8 hours, and its high protein binding of approximately 95%. It is predominantly metabolized in the liver via cytochrome P450 3A4, with the major metabolite being 2,6-pipecoloxylidine. A key area of investigative focus is its cardiotoxic potential; compared to other local anesthetics, Bupivacaine exhibits a higher affinity for cardiac sodium channels, with a slower rate of dissociation that can lead to severe ventricular arrhythmias and myocardial depression at toxic concentrations. Research into novel delivery systems, such as liposomal formulations designed to provide sustained release and analgesia for up to 72 hours, represents a significant advancement in the field. Scientists are exploring these formulations to improve postoperative recovery metrics, reduce opioid consumption, and mitigate adverse effects. This product is provided For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or human use. All safety data sheets and handling guidelines must be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28N2O B3415515 (R)-(+)-Bupivacaine hydrochloride CAS No. 2180-92-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
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InChI

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)
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InChI Key

LEBVLXFERQHONN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C
Source PubChem
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Molecular Formula

C18H28N2O
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DSSTOX Substance ID

DTXSID2022703
Record name Bupivacaine
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Molecular Weight

288.4 g/mol
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Physical Description

Solid
Record name Bupivacaine
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Solubility

White, odorless crystalline powder, mp 258.5 °C. Slightly soluble in acetone, chloroform, ether. Solubility (mg/L): water 40; alcohol 125 /Bupivacaine hydrochloride monohydrate/, In water, 9.17X10-5 mg/L at 25 °C, unbuffered (deionized) water, 9.77e-02 g/L
Record name Bupivacaine
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CAS No.

38396-39-3, 2180-92-9
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Record name 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-
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Record name (±)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
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Melting Point

107-108 °C, 107.5 to 108 °C, 107 - 108 °C
Record name Bupivacaine
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Molecular and Cellular Pharmacology of Bupivacaine

Mechanisms of Action at the Voltage-Gated Sodium Channel

The primary mechanism of action for bupivacaine (B1668057), like other local anesthetics, is the blockade of voltage-gated sodium channels in neuronal membranes. patsnap.com These channels are crucial for the initiation and propagation of action potentials. By inhibiting these channels, bupivacaine effectively halts nerve impulse transmission, leading to a reversible loss of sensation. patsnap.comchemicalbook.com

Voltage-gated sodium channels are composed of a large, pore-forming alpha subunit and one or two smaller beta subunits. nih.gov The alpha subunit is the primary site for both ion conduction and the binding of local anesthetics. nih.gov It consists of four homologous domains, each containing six transmembrane segments. nih.gov Bupivacaine diffuses across the neuronal membrane and binds to a specific site within the inner pore of the alpha subunit. patsnap.comnih.gov This binding physically obstructs the channel, a mechanism known as pore blockade, which prevents the passage of sodium ions. chemicalbook.comresearchgate.net The lipophilic nature of bupivacaine facilitates its penetration of the nerve's lipid membrane to reach this intracellular binding site. patsnap.com

The generation of an action potential is dependent on a rapid influx of sodium ions through voltage-gated sodium channels, which causes depolarization of the nerve membrane. patsnap.com By binding to and blocking these channels, bupivacaine prevents this necessary influx of sodium. patsnap.comchemicalbook.com This action stabilizes the neuronal membrane in a polarized state, increasing the threshold for electrical excitation and slowing the propagation of the nerve impulse. droracle.ai Ultimately, the generation and conduction of the action potential are inhibited, resulting in a blockade of nerve signals. patsnap.comchemicalbook.com

The blocking action of bupivacaine on sodium channels is state-dependent, meaning its affinity for the channel varies depending on the channel's conformational state (resting, open, or inactivated). nih.govnih.gov Bupivacaine exhibits a higher affinity for the open and inactivated states of the sodium channel compared to the resting state. nih.gov This is a key characteristic that contributes to its potent anesthetic effect. During nerve activity, when channels are frequently opening and inactivating, the blocking effect is enhanced, a phenomenon known as use-dependent or frequency-dependent block. nih.govnih.gov Furthermore, bupivacaine is characterized by a slow rate of dissociation from the sodium channel, which contributes to its long duration of action. nih.gov Studies on cardiac sodium channels have shown stereoselective interactions, with the R(+)-enantiomer of bupivacaine interacting more potently and rapidly with the inactivated state compared to the S(-)-enantiomer. ahajournals.org

Table 1: State-Dependent Binding Characteristics of Bupivacaine

Channel State Bupivacaine Affinity Consequence
Resting Low Minimal block in quiescent nerves.
Open (Activated) High Enhanced block during nerve depolarization. nih.gov
Inactivated High Potent block, especially in rapidly firing neurons. ahajournals.org

Modulatory Effects on Other Ion Channels and Cellular Processes

Beyond its primary action on sodium channels, bupivacaine can also modulate other ion channels, which contributes to both its therapeutic effects and potential toxicity, particularly cardiotoxicity. nih.gov

Bupivacaine has been shown to inhibit various types of voltage-gated potassium channels. oup.comresearchgate.net These channels are critical for the repolarization phase of the action potential in both neuronal and cardiac cells. oup.com By blocking potassium channels, bupivacaine can prolong the duration of the action potential. nih.gov In cardiac tissue, this effect can contribute to its arrhythmogenic potential, as it disrupts the normal cardiac rhythm. nih.govahajournals.org Research has also identified that bupivacaine inhibits small-conductance calcium-activated potassium type 2 (SK2) channels, which are involved in regulating the action potential and may play a role in bupivacaine-induced cardiotoxicity. nih.gov The potency of bupivacaine in inhibiting SK2 channels is higher than that of other local anesthetics like ropivacaine (B1680718) and lidocaine (B1675312). nih.gov

Table 2: Comparative Inhibitory Concentrations (IC50) on SK2 Channels

Local Anesthetic IC50 Value (µM)
Bupivacaine 16.5 nih.gov
Ropivacaine 46.5 nih.gov
Lidocaine 77.8 nih.gov

Bupivacaine also exerts inhibitory effects on voltage-gated calcium channels, particularly L-type calcium channels, which are abundant in cardiac cells. nih.govnih.gov These channels are fundamental for excitation-contraction coupling in the heart muscle. nih.gov Inhibition of the inward calcium current by bupivacaine leads to a dose-dependent depression of myocardial contractility. nih.govnih.gov This negative inotropic effect, combined with its effects on sodium and potassium channels, is a significant factor in the cardiotoxicity associated with bupivacaine. nih.govekja.org Studies have demonstrated that bupivacaine significantly inhibits L-type calcium currents in a concentration-dependent manner, which can lead to arrhythmias and decreased cardiac function. nih.gov

NMDA Receptor Interactions and Neuronal Excitability

Beyond its well-established role as a sodium channel blocker, bupivacaine also modulates N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory neurotransmission and play a significant role in central sensitization and chronic pain states. nih.govnih.gov Bupivacaine has been shown to inhibit NMDA receptor-mediated synaptic transmission in the dorsal horn of the spinal cord, a key area for pain processing. nih.gov This inhibition occurs in a dose-dependent manner, with studies on rat spinal cord slices demonstrating that bupivacaine at concentrations of 0.5 mM and 2 mM reduces the peak amplitudes of NMDA-induced currents. researchmap.jph1.co

The mechanism of this inhibition involves a dual action: a voltage-dependent pore block and an allosteric gating effect. nih.govresearchgate.net This means bupivacaine can physically obstruct the ion channel pore in a "foot-in-the-door" manner and also alter the receptor's conformational changes, leading to a decrease in channel open probability. nih.gov Specifically, it increases the mean duration of channel closures and decreases the mean duration of openings. nih.govresearchgate.net This inhibitory action on NMDA receptors is independent of the GluN2 subunit composition and pH. nih.govresearchgate.net The antinociceptive effect of bupivacaine may, therefore, be partly attributable to this direct modulation of NMDA receptors, suggesting a more complex mechanism of analgesia than sodium channel blockade alone. researchmap.jph1.co

Interference with Cellular Metabolism (e.g., Oxidative Phosphorylation, Fatty Acid Utilization, cAMP Production)

Bupivacaine can significantly interfere with cellular energy metabolism, particularly within the mitochondria. It has been demonstrated to selectively inhibit the oxidative metabolism of fatty acids in cardiac mitochondria. nih.gov This interference can predispose the heart to toxicity, as studies have shown that hearts metabolizing fatty acids are more sensitive to bupivacaine-induced arrhythmia and asystole compared to those metabolizing carbohydrates. nih.gov

In isolated rat liver mitochondria, bupivacaine affects oxidative phosphorylation. At concentrations around 3 mM, it can stimulate state 4 respiration. nih.govresearchgate.net Bupivacaine's effect on the mitochondrial membrane's proton conductance is complex. By itself, it acts as a decoupler; however, in the presence of certain hydrophobic anions, it can act as an uncoupler of oxidative phosphorylation by forming an ion pathway specific for H+. nih.govresearchgate.net

Furthermore, bupivacaine can inhibit the production of cyclic AMP (cAMP). nih.gov This is linked to its interaction with β2-adrenergic receptors, where it inhibits the binding of ligands. nih.gov This inhibition of cAMP production, particularly by larger local anesthetics like bupivacaine, may contribute to their potential for cardiovascular depression. nih.gov

Molecular Determinants of Receptor Binding and Channel Blockade

The efficacy and toxicity of bupivacaine are intrinsically linked to its molecular structure and how it interacts with its target receptors, particularly ion channels.

Structural Features Influencing Receptor Affinity

The chemical structure of bupivacaine, an amino-amide local anesthetic, is a key determinant of its receptor affinity and pharmacological properties. nih.govwikipedia.org Like other local anesthetics, it consists of an aromatic ring, an intermediate amide linkage, and an ionizable amine group. nih.govresearchgate.net

The lipophilicity, conferred by the aromatic ring and the butyl group on the piperidine (B6355638) ring, is crucial for its ability to cross nerve membranes and access its binding site on the intracellular side of the sodium channel. nih.govresearchgate.net The potency of local anesthetics, including bupivacaine, generally correlates with their lipid solubility. nih.gov

The length of the alkyl chain on the amine group also influences receptor affinity. For the 1-alkyl-2,6-pipecoloxylidide class of local anesthetics, an increase in the length of the alkyl chain is associated with increased avidity for β2-adrenergic receptors. nih.gov This structure-activity relationship suggests that larger molecules like bupivacaine have a greater propensity for cardiovascular effects due to a more potent blockade of these receptors and subsequent inhibition of cAMP production. nih.gov The interaction with the receptor site is thought to involve an initial π-π interaction between the aromatic ring of the drug and an aromatic amino acid of the receptor, followed by a stereocontrolled interaction of the N-substituent. mdpi.com

Pharmacokinetics and Pharmacodynamics of Bupivacaine in Advanced Research

Systemic Absorption and Distribution Dynamics

The systemic absorption and subsequent distribution of bupivacaine (B1668057) are complex processes influenced by a variety of factors, dictating the onset, duration, and potential for systemic effects. Advanced research has focused on characterizing these dynamics to better understand the compound's behavior following administration.

The systemic absorption of bupivacaine is not uniform across all administration sites; it is critically dependent on the vascularity of the tissue at the site of injection, the physicochemical properties of the drug itself, and specific patient-related factors. oup.com The rate of absorption directly correlates with the blood flow at the administration site. drugbank.com Highly perfused tissues lead to more rapid absorption into the central circulation. nursingcenter.comnursingcenter.com This differential absorption rate based on anatomical location is a key determinant of peak plasma concentrations.

Several key factors influence this process:

Site of Injection and Vascularity: The anatomical compartment where bupivacaine is administered is a primary determinant of its absorption rate. Areas with dense vascular networks facilitate rapid entry of the drug into the bloodstream. drugbank.com The order of peak plasma concentration from highest to lowest after a single dose is generally considered to be: Intrapleural > Intercostal > Caudal > Epidural > Brachial Plexus > Subcutaneous > Sciatic/Femoral. nursingcenter.comnih.govnih.gov

Drug-Specific Properties: Bupivacaine possesses inherent vasodilating properties, which can increase local blood flow and thereby accelerate its own absorption rate. nursingcenter.comnih.gov Its high lipid solubility also plays a significant role, as it allows the drug to readily permeate nerve membranes and surrounding tissues. nih.govnysora.com

Physiological State of the Patient: Patient-specific conditions can alter absorption dynamics. For instance, physiological changes during pregnancy can increase the risk for local anesthetic systemic toxicity. nursingcenter.com Pathological states affecting cardiac, renal, or liver function can also influence drug disposition. oup.com

Table 1: Relative Systemic Absorption of Bupivacaine by Anatomical Site This table illustrates the general ranking of peak plasma concentrations achieved after bupivacaine administration in different anatomical compartments, from highest to lowest.

Rank Anatomical Site/Route Relative Absorption Rate
1 Intrapleural / Tracheal Highest
2 Intercostal High
3 Caudal / Epidural Moderate-High
4 Brachial Plexus Moderate
5 Sciatic / Femoral Low-Moderate
6 Subcutaneous / Spinal Lowest

Data sourced from references nursingcenter.comnih.govnih.gov.

The pharmacokinetic profile of bupivacaine is often too complex to be accurately described by a simple one-compartment model. Instead, multi-compartment models are employed to simulate its distribution and elimination from the body. copbela.orgmhmedical.com These models divide the body into theoretical compartments, such as a central compartment (representing plasma and highly perfused organs) and one or more peripheral compartments (representing less perfused tissues). copbela.orgallucent.com

A two-compartment model has been found to best describe the pharmacokinetics of certain bupivacaine formulations. nih.gov In one study of an extended-release microparticle formulation administered subcutaneously, the model featured biphasic absorption characterized by two parallel processes:

A fast, zero-order absorption process. nih.gov

A slower, first-order absorption process with two transit compartments. nih.gov

This model revealed that the slow absorption process was dose-dependent and became the rate-limiting step for elimination at higher doses. nih.gov Such models are crucial for understanding how different formulations can alter the release and subsequent pharmacokinetic profile of the drug. nih.gov The initial rapid decline in plasma concentration, known as the distributive phase, reflects the movement of the drug from the central compartment to the peripheral tissues. copbela.org

Once absorbed into the systemic circulation, bupivacaine is extensively bound to plasma proteins, a characteristic that significantly influences its distribution and availability to target tissues and metabolic sites. drugbank.com It is estimated that approximately 95% of bupivacaine in the plasma is protein-bound. drugbank.comnih.govukzn.ac.za

Binding Proteins: The primary binding protein for bupivacaine is alpha-1-acid glycoprotein (B1211001) (AAG), with a lesser affinity for albumin. ukzn.ac.zaesmed.orgresearchgate.net AAG is an acute-phase reactant protein, and its plasma concentration can increase after events like surgery. ukzn.ac.zanih.gov

Unbound Fraction: The unbound, or free, fraction of the drug is the pharmacologically active portion. Given the high degree of protein binding, the free fraction of bupivacaine is small. However, this fraction is critical as it is what can penetrate tissues to exert its effect or cause systemic toxicity. nih.gov Studies have shown that the free fraction can decrease in the postoperative period, a change that correlates with rising levels of AAG. nih.gov For example, one study noted a decrease in the free fraction from 5.4% preoperatively to 2.7% postoperatively. nih.gov

Binding Kinetics: Despite the strong binding, research into the binding kinetics of bupivacaine to AAG reveals a very rapid dissociation rate. esmed.org One in vitro study calculated the dissociation rate constant (k_off) to be approximately 12.0 s⁻¹, which corresponds to a half-time of about 0.06 seconds. esmed.org This rapid release of the drug from its binding protein means that as blood perfuses tissues, the bound drug can be quickly made available, suggesting that equilibrium binding may be a poor index of its bioavailability and potential for toxicity. esmed.org

Biotransformation and Elimination Pathways

Bupivacaine, like other amide-type local anesthetics, is primarily cleared from the body through metabolism in the liver before its metabolites are excreted by the kidneys. drugbank.comdrugs.com

The biotransformation of bupivacaine is predominantly an oxidative process that occurs in the liver, mediated by the cytochrome P450 (CYP450) enzyme system. nih.govopenanesthesia.org Extensive research has identified CYP3A4 as the principal isoenzyme responsible for the metabolism of bupivacaine. nih.govpharmacompass.comnih.gov

Studies using human liver microsomes have demonstrated that CYP3A4 most efficiently metabolizes bupivacaine into its major metabolite. nih.govresearchgate.net The involvement of CYP3A4 is confirmed by several lines of evidence:

Inhibition Studies: Potent and specific inhibitors of CYP3A4, such as troleandomycin, cause a dramatic reduction (up to 95%) in bupivacaine metabolism. nih.govresearchgate.net

Correlation Analysis: A strong correlation (R value of 0.99) has been shown between the rate of bupivacaine metabolite formation and erythromycin (B1671065) N-demethylase activity, a known marker for CYP3A4 activity. nih.govresearchgate.net

Immunoinhibition: Antibodies against CYP3A have been shown to inhibit the degradation of bupivacaine by 99%. nih.govresearchgate.net

Recombinant Enzymes: Experiments with cDNA-expressed human CYP isoforms confirm that while other enzymes like CYP2C19 and CYP2D6 may produce small amounts of metabolites, CYP3A4 is the most effective catalyst for the reaction. nih.govresearchgate.net

The clearance of bupivacaine is therefore dependent on factors that affect hepatic enzyme function and blood flow. nysora.com Patients with severe hepatic disease may have a reduced ability to metabolize amide-type local anesthetics, increasing their susceptibility to potential toxicities. drugs.com

The primary metabolic pathway for bupivacaine is N-dealkylation, which results in the formation of its major metabolite, 2,6-pipecoloxylidine (PPX), also known as desbutylbupivacaine. drugbank.comnih.govpharmacompass.comnih.govhmdb.ca This metabolite is subsequently hydroxylated and then conjugated with glucuronic acid before excretion. researchgate.net

PPX is considered less toxic than the parent compound. researchgate.net The formation of PPX is the key metabolic step catalyzed by CYP3A4. nih.govresearchgate.net Very little bupivacaine is excreted unchanged in the urine, with estimates around 6%, highlighting the critical role of hepatic metabolism in its elimination. drugbank.comdrugs.comnih.gov The characterization of PPX as the main product of bupivacaine's biotransformation has been confirmed through various analytical methods, including capillary gas chromatography-mass spectrometry in studies of maternal and fetal tissue samples. pharmacompass.com

Renal Excretion of Parent Compound and Metabolites

The renal excretion of bupivacaine is a minor elimination pathway for the unchanged parent drug. wikipedia.orgmedscape.com Following administration, only about 6% of bupivacaine is excreted in its original form in the urine. wikipedia.orgmedscape.comdrugbank.com The primary route of elimination for bupivacaine is through hepatic metabolism, after which its metabolites are cleared by the kidneys. patsnap.comdroracle.ai

The main metabolite of bupivacaine is 2,6-pipecoloxylidine, which is formed primarily through the action of the cytochrome P450 3A4 enzyme. drugbank.com Studies have shown that a small percentage of the administered dose is recovered in the urine as metabolites. For instance, in a 72-hour post-infusion urine collection, 4.8% of the infused bupivacaine dose was recovered as pipecoloxylidine, while only 0.7% was recovered as the unmetabolized drug. nih.gov Other key metabolites include 3'-hydroxybupivacaine and 4'-hydroxybupivacaine. nih.gov The total urinary excretion of bupivacaine and its metabolites, including their conjugated forms, has been observed to be a small fraction of the total dose administered, ranging from 2.46% to 3.22% across different patient groups. nih.gov This indicates that pathways like 4'-hydroxylation and N-dealkylation are not major metabolic routes in humans. nih.gov

The excretion of bupivacaine and its metabolites can exhibit stereoselectivity. Research has shown that the fraction of the bupivacaine dose excreted unchanged in the urine (fe) can vary between its enantiomers, with values of 14.3% to 39.1% for (+)-(R)-bupivacaine and 9.2% to 14.0% for (-)-(S)-bupivacaine in some patients. nih.gov The rate of excretion for both the parent enantiomers and their metabolites tends to reach a steady state after approximately 30 hours of continuous infusion. nih.gov

Table 1: Urinary Excretion of Bupivacaine and its Metabolites

CompoundPercentage of Dose Recovered in UrineNotes
Unchanged Bupivacaine ~6%Minor pathway for elimination. wikipedia.orgmedscape.comdrugbank.com
Pipecoloxylidine 4.8%A major metabolite. nih.gov
Total Bupivacaine and Metabolites 2.46% - 3.22%Includes conjugated forms; indicates minor metabolic pathways. nih.gov

Mechanisms of Bupivacaine Induced Systemic Toxicity

Cardiotoxicity

Bupivacaine (B1668057) is a potent, long-acting local anesthetic, but its clinical utility is constrained by a significant potential for cardiotoxicity, particularly upon accidental intravascular injection. nih.govjptcp.com The cardiotoxic effects manifest as severe cardiac arrhythmias and profound myocardial depression, which can be difficult to reverse. ahajournals.orgmeddocsonline.org The underlying mechanisms are complex, stemming primarily from the drug's potent interaction with cardiac ion channels, which is further exacerbated by certain physiological states.

The principal mechanism of bupivacaine's cardiotoxicity is its potent blockade of voltage-gated sodium channels (VGSCs) in the cardiac cell membrane. nih.govjptcp.comjacc.org The dominant isoform in cardiac myocytes is Nav1.5, and its dysfunction is a primary cause of bupivacaine-triggered arrhythmias. nih.gov Bupivacaine selectively inhibits the open form of these channels, leading to a decrease in the maximum upstroke velocity (Vmax) of the cardiac action potential. nih.govnih.gov This action slows phase zero depolarization in cardiomyocytes, resulting in QRS prolongation on an electrocardiogram. ahajournals.orgemcrit.org

A key feature of bupivacaine's interaction with cardiac sodium channels is its slow dissociation kinetics. jacc.orgnih.gov Compared to other local anesthetics like lidocaine (B1675312), bupivacaine unbinds from the sodium channel receptors at a much slower rate. jacc.orgnih.gov This slow dissociation leads to an accumulation of blocked channels, especially at higher heart rates, a phenomenon known as "use-dependent" or "phasic" blockade. nih.govahajournals.org This cumulative effect significantly prolongs the refractory period of cardiac tissue and is a major contributor to the drug's arrhythmogenic potential. nih.gov

Research has demonstrated that bupivacaine's blockade is stereoselective. The clinically used formulation is a racemic mixture of two enantiomers, R(+)-bupivacaine and S(-)-bupivacaine. ahajournals.org Studies on isolated guinea pig ventricular myocytes have shown that R(+)-bupivacaine is the more potent enantiomer in blocking the inactivated state of the cardiac sodium channel. ahajournals.org This stereoselectivity in binding to the inactivated state may explain the higher toxicity observed with the R(+)-enantiomer. ahajournals.org Both enantiomers also bind to the activated or open state of the channel, but this interaction does not appear to be stereoselective. ahajournals.org

Table 1: Bupivacaine Enantiomer Interaction with Cardiac Sodium Channels
Channel StateInteraction CharacteristicR(+)-bupivacaineS(-)-bupivacaineReference
Inactivated StatePotencyMore PotentLess Potent ahajournals.org
Inactivated StateBinding SpeedFasterSlower ahajournals.org
Activated/Open StateStereoselectivityNot observedNot observed ahajournals.org
Rested State (Tonic Block)StereoselectivityNot observedNot observed ahajournals.org

The potent and prolonged blockade of sodium channels directly impairs cardiac conduction. ahajournals.orgmeddocsonline.org This is electrographically manifested by a prolongation of the PR interval and a widening of the QRS complex. ahajournals.org High concentrations of bupivacaine can lead to delayed conduction between Purkinje fibers and ventricular muscle cells, eventually resulting in complete conduction blockade. nih.gov

This depression of the cardiac conduction system creates a substrate for re-entrant arrhythmias, which are a hallmark of bupivacaine cardiotoxicity. nih.gov Clinical and animal studies have repeatedly demonstrated that bupivacaine can induce a range of severe arrhythmias, including supraventricular tachycardia, atrioventricular blocks, multiform premature ventricular contractions, and life-threatening ventricular tachycardia and fibrillation. csahq.orgnih.gov In some cases, toxicity presents not as a tachyarrhythmia but as severe bradycardia, prolonged sinus arrest, or a wide-QRS-complex bradycardia that can degenerate into electromechanical dissociation and asystole. jptcp.comjacc.orgnih.gov Studies in sheep have shown that while both lidocaine and bupivacaine can cause CNS toxicity, serious cardiac arrhythmias occur after bupivacaine administration but not lidocaine, even in the absence of hypoxia or acidosis. csahq.orgnih.gov

In addition to its electrophysiological effects, bupivacaine exerts a direct negative inotropic (contractility-depressing) effect on the myocardium. ahajournals.orgmeddocsonline.orgnih.gov This myocardial depression contributes significantly to the cardiovascular collapse seen in severe toxicity. ahajournals.org The mechanisms are multifactorial, involving not only the blockade of sodium channels but also interference with intracellular calcium (Ca2+) signaling pathways essential for excitation-contraction coupling. nih.govmedcraveonline.com

Bupivacaine has been shown to decrease myocardial contractility in a reverse frequency-dependent manner, meaning the depression is more pronounced at lower heart rates. scilit.com It can also impair myocardial relaxation. nih.gov Studies comparing different local anesthetics have found that racemic bupivacaine depresses myocardial contractile force more than its non-racemic counterpart and ropivacaine (B1680718). nih.gov Furthermore, bupivacaine can disrupt mitochondrial energy metabolism by inhibiting adenosine triphosphate (ATP) synthesis, which further compromises myocardial function. meddocsonline.org This direct myocardial damage can lead to reduced cardiac output, diffuse hypokinesia, a severely decreased left ventricular ejection fraction (LVEF), and cardiogenic shock, sometimes complicated by pulmonary edema. jptcp.comnih.gov

Table 2: Comparative Effects of Local Anesthetics on Myocardial Contractility
ParameterRacemic BupivacaineNon-Racemic BupivacaineRopivacaineReference
Depression of Contractile ForceMost pronouncedLess pronouncedLess pronounced nih.gov
Impairment of Myocardial RelaxationSignificantSignificantLess pronounced nih.gov

While sodium channel blockade is the primary toxic mechanism, bupivacaine's interactions with other cardiac ion channels contribute to its cardiotoxic profile. medcraveonline.com The drug can block cardiac voltage-gated potassium (K+) and calcium (Ca2+) channels, further altering the cardiac action potential and cellular function. nih.govnih.gov

Bupivacaine has been shown to inhibit L-type calcium channels, which can contribute to its negative inotropic effects. scilit.comnih.gov It also affects multiple types of potassium channels. For instance, it can inhibit ATP-sensitive potassium (KATP) channels, which are crucial for coupling cellular metabolism to electrical activity and protecting the heart during stress. medcraveonline.com By blocking KATP channels, bupivacaine may predispose the heart to calcium overload. medcraveonline.com More recent research has also identified that bupivacaine inhibits small-conductance calcium-activated potassium type 2 (SK2) channels, adding another layer to the complex pharmacology of its cardiotoxicity. nih.govresearchgate.net

The cardiotoxicity of bupivacaine is significantly potentiated by the presence of systemic physiological disturbances such as hypoxia, acidosis (hypercarbia), and hyperkalemia. nih.gov These conditions, which can arise during prolonged seizures or respiratory depression, lower the threshold for bupivacaine-induced cardiac events. nih.gov

Acidosis can increase the fraction of the active, ionized form of the local anesthetic, potentially enhancing its binding to the sodium channel. nih.govrecapem.com It also impairs protein binding, leading to a higher concentration of free, active drug in the plasma. nih.gov Animal studies have demonstrated that the combination of hypoxia and acidosis dramatically worsens the cardiac effects of bupivacaine, leading to severe arrhythmias and cardiovascular collapse at doses that would be better tolerated under normal physiological conditions. nih.gov While some studies have shown bupivacaine can cause severe arrhythmias even in the absence of these factors, their presence creates a more perilous clinical scenario. csahq.orgnih.gov

The role of adrenergic activation in the setting of bupivacaine toxicity is complex and somewhat paradoxical. Epinephrine (B1671497) is a cornerstone of advanced cardiac life support, yet its use in bupivacaine-induced cardiac arrest may be detrimental. medcraveonline.com Beta-adrenergic activation, whether from endogenous stress or exogenous epinephrine, can worsen bupivacaine-induced cardiac depression. medcraveonline.comnih.gov

The proposed mechanisms for this adverse interaction include an aggravation of intracellular calcium overload, an increase in myocardial oxygen consumption, and enhanced production of mitochondrial reactive oxygen species (ROS). medcraveonline.comnih.gov This leads to a worsening of the underlying cellular metabolism disorder and exacerbates contractile dysfunction. nih.gov Bupivacaine has also been shown to bind to beta-adrenergic receptors and inhibit epinephrine-stimulated cyclic AMP (cAMP) formation, which could contribute to the refractory nature of bupivacaine-induced cardiovascular toxicity to standard resuscitation measures. nih.gov

Experimental Models of Bupivacaine Cardiotoxicity

The cardiotoxicity of bupivacaine has been investigated in a multitude of experimental models, ranging from molecular and cellular levels to whole animal studies, to elucidate the underlying mechanisms of cardiovascular collapse. bmj.comnih.gov These models have been crucial in understanding the propensity of bupivacaine to cause severe cardiac events. bmj.comjvsmedicscorner.com

In vitro studies have provided foundational insights. For instance, Langendorff-perfused rabbit and guinea pig heart preparations have been used to demonstrate bupivacaine's potent negative effects on cardiac function. In a rabbit heart model, bupivacaine, but not lidocaine, induced conduction disturbances and arrhythmias. jvsmedicscorner.com Similarly, in a guinea pig heart preparation, bupivacaine was found to be approximately threefold more potent than lidocaine in decreasing heart rate and about tenfold more potent in reducing cardiac contractility. jvsmedicscorner.com Studies on isolated rat papillary muscles have also been employed to compare the negative inotropic effects of bupivacaine and its stereoisomers, showing that ropivacaine was the least potent, while levobupivacaine (B138063) was the most potent at depressing contractility. bmj.com

Cellular models have also been instrumental. For example, studies on SH-SY5Y cells, a human neuroblastoma cell line, have been used to investigate the cellular mechanisms of bupivacaine-induced toxicity, which can have implications for understanding its effects on cardiac cells as well. plos.org

Animal models have been essential in studying the systemic effects of bupivacaine toxicity. In vivo studies in various animal species, including cats, dogs, and sheep, have highlighted bupivacaine's tendency to produce severe arrhythmias, sometimes even before the onset of convulsions. jvsmedicscorner.combmj.com One study in awake dogs determined the convulsive doses of lidocaine, ropivacaine, and bupivacaine. When administered a dose twice the convulsive amount, approximately 83% of dogs that received bupivacaine experienced ventricular arrhythmias, compared to none with lidocaine and 33% with ropivacaine. jvsmedicscorner.combmj.com Rat models have also been established by injecting bupivacaine to study its effects on cardiac function, where it was observed to cause premature ventricular contractions, ventricular tachycardia, and ventricular fibrillation. nih.gov

The following table summarizes some of the key findings from various experimental models of bupivacaine cardiotoxicity:

Table 1: Findings from Experimental Models of Bupivacaine Cardiotoxicity
Experimental Model Key Findings Reference
Langendorff Rabbit Heart Bupivacaine caused conduction disturbances and arrhythmias, unlike lidocaine. jvsmedicscorner.com
Langendorff Guinea Pig Heart Bupivacaine was ~3x more potent than lidocaine at decreasing heart rate and ~10x more potent at decreasing contractility. jvsmedicscorner.com
Isolated Rat Papillary Muscles Ropivacaine was the least potent, and levobupivacaine was the most potent at depressing contractility. bmj.com
Awake Dogs 83% of dogs receiving 2x the convulsive dose of bupivacaine had ventricular arrhythmias, compared to 0% with lidocaine. jvsmedicscorner.combmj.com
Anesthetized Cats Arrhythmias were common with bupivacaine and etidocaine, but not with lidocaine, at supraconvulsant doses. jvsmedicscorner.combmj.com
Rat Models Bupivacaine injection led to premature ventricular contractions, ventricular tachycardia, and ventricular fibrillation. nih.gov

Neurotoxicity

Systemic absorption of bupivacaine primarily affects the central nervous and cardiovascular systems. wikipedia.org CNS toxicity typically manifests at lower plasma concentrations than cardiotoxicity. wikipedia.org The initial symptoms of CNS toxicity are often excitatory and can include dizziness, tinnitus, tremors, and in severe cases, seizures. patsnap.com This initial excitatory phase is thought to be due to the selective inhibition of cortical inhibitory pathways. wikipedia.org

As plasma concentrations of bupivacaine rise, both inhibitory and excitatory pathways in the CNS become inhibited, leading to a depressive phase. wikipedia.org This can result in CNS depression, potentially progressing to coma and respiratory arrest. wikipedia.orgdrugs.com The progression from CNS excitation to depression is a hallmark of local anesthetic systemic toxicity. frontiersin.org

The mechanisms underlying these CNS effects are related to bupivacaine's primary action of blocking voltage-gated sodium channels in neuronal membranes. patsnap.com By preventing the influx of sodium ions, bupivacaine inhibits the generation and propagation of nerve impulses. patsnap.com While this is the desired effect for local anesthesia, systemic absorption can lead to widespread neuronal inhibition in the brain.

Unintended intravascular or intrathecal injection of bupivacaine can lead to severe systemic toxicities, including CNS and cardiorespiratory depression, coma, and ultimately respiratory arrest. drugs.com Even small doses injected into the head and neck area can produce adverse reactions similar to systemic toxicity seen with larger unintentional intravascular injections. medscape.com

There is a well-established differential susceptibility between the central nervous system and the cardiovascular system to the toxic effects of bupivacaine, with CNS symptoms typically appearing before signs of cardiovascular toxicity. nih.gov This is because the CNS is more sensitive to the effects of local anesthetics, and toxic effects on the CNS occur at lower plasma concentrations. wikipedia.org

The ratio of the dose required to produce cardiovascular collapse to the dose that produces CNS toxicity (CV/CNS ratio) is a measure of a local anesthetic's relative safety. Bupivacaine has a lower CV/CNS ratio compared to other local anesthetics like lidocaine, indicating a narrower margin of safety. jvsmedicscorner.com This means that cardiovascular collapse can occur at doses not much higher than those causing CNS symptoms.

Several factors contribute to this differential susceptibility. The high lipid solubility and potent protein binding of bupivacaine allow it to readily cross the blood-brain barrier, leading to its effects on the CNS. patsnap.com While the cardiovascular system is also affected by sodium channel blockade, the heart has a greater reserve and can compensate for some degree of myocardial depression. However, at higher concentrations, bupivacaine's effects on cardiac conduction and contractility become more pronounced, leading to arrhythmias and cardiovascular collapse. nih.gov

The following table illustrates the differential susceptibility with a comparison of bupivacaine and lidocaine:

Table 2: Differential Susceptibility of CNS vs. Cardiovascular System
Characteristic Bupivacaine Lidocaine Reference
Onset of Toxicity CNS symptoms typically precede cardiovascular toxicity. CNS symptoms typically precede cardiovascular toxicity. nih.gov
CV/CNS Ratio Lower, indicating a narrower margin of safety. Higher, indicating a wider margin of safety. jvsmedicscorner.com
Cardiotoxicity Markedly cardiotoxic, with a propensity for severe arrhythmias. Less cardiotoxic compared to bupivacaine. jvsmedicscorner.comwikipedia.org

While bupivacaine is used to block peripheral nerves for anesthesia, it also has the potential to cause direct neurotoxicity and nerve injury. nih.gov The mechanisms of local anesthetic-induced nerve damage are complex and not fully understood, but several factors are believed to play a role. semanticscholar.org

Intrafascicular injection of local anesthetics, where the needle penetrates the nerve fascicle, is particularly associated with neurotoxicity. jvsmedicscorner.com Studies have shown that injection of bupivacaine within a nerve fascicle can lead to axonal degeneration and damage to the blood-nerve barrier. jvsmedicscorner.com The severity of this damage appears to be dose- and concentration-dependent. jvsmedicscorner.com

Even without direct intraneural injection, high concentrations of bupivacaine in the perineural space can lead to nerve damage. nih.gov It has been suggested that bupivacaine can exacerbate cell death in injured motoneurons. nih.gov One study found that the application of bupivacaine to a transected facial motor nerve in mice significantly increased the rate of motoneuron death compared to saline or lidocaine. nih.govdntb.gov.ua

The exact cellular mechanisms of peripheral neurotoxicity are still being investigated, but an overload of intracellular calcium is thought to be a contributing factor. plos.orgsemanticscholar.org This influx of calcium can trigger various downstream pathways leading to cell damage and apoptosis. plos.org

A growing body of evidence suggests that the generation of reactive oxygen species (ROS), or free oxygen radicals, and the activation of apoptotic pathways play a significant role in bupivacaine-induced neurotoxicity. nih.govhku.hk

Studies have shown that bupivacaine can induce the production of ROS in neuronal cells. nih.gov This increase in ROS can lead to oxidative stress, which damages cellular components such as lipids, proteins, and DNA. biotechstudies.org The generation of ROS has been shown to precede the activation of key apoptotic enzymes like caspase-3 and the degradation of poly ADP-ribose polymerase (PARP). nih.gov

Apoptosis, or programmed cell death, is a key mechanism of bupivacaine-induced neurotoxicity. semanticscholar.orgbiotechstudies.org Bupivacaine has been shown to induce apoptosis in various cell types, including Schwann cells and neuroblastoma cells. plos.orgnih.gov The apoptotic process can be initiated through multiple pathways, including the mitochondrial pathway. nih.gov Bupivacaine can cause mitochondrial dysfunction, leading to the release of pro-apoptotic factors and the activation of caspases. hku.hk

The involvement of T-type calcium channels has also been implicated in bupivacaine-induced neurotoxicity. plos.org Inhibition of these channels has been shown to reduce bupivacaine-induced cell death, suggesting their role in the apoptotic cascade. semanticscholar.org

The following table summarizes the key cellular events in bupivacaine-induced neurotoxicity:

Table 3: Cellular Mechanisms in Bupivacaine Neurotoxicity
Cellular Event Description Reference
Increased Intracellular Calcium An overload of intracellular calcium is a potential contributing factor to nerve injury. plos.orgsemanticscholar.org
Generation of ROS Bupivacaine induces the production of reactive oxygen species, leading to oxidative stress. nih.govbiotechstudies.org
Activation of Apoptotic Pathways Bupivacaine triggers programmed cell death through pathways involving caspases and mitochondrial dysfunction. nih.govhku.hk
Involvement of T-type Calcium Channels These channels may play a role in the influx of calcium that contributes to apoptosis. plos.orgsemanticscholar.org

Other Systemic Toxicities and Rare Events

In addition to its well-documented cardiotoxicity and neurotoxicity, bupivacaine can be associated with other systemic toxicities and rare adverse events.

One such rare but serious adverse effect is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. mayoclinic.org This can lead to tissue hypoxia.

Chondrolysis , the breakdown of articular cartilage, has been reported following the continuous intra-articular infusion of bupivacaine. wikipedia.org This has led to warnings against this specific use of the drug.

Allergic-type reactions to bupivacaine can occur, although they are rare. wikipedia.org These can range from skin reactions to more severe anaphylactic responses.

In the context of spinal anesthesia, particularly high spinal anesthesia, bupivacaine toxicity can lead to a range of neurological effects, including paresthesia, paralysis, apnea, hypoventilation, and fecal and urinary incontinence. wikipedia.org

While hypotension is a known cardiovascular side effect, severe and persistent hypertension, cerebrovascular accidents, and bradycardia have also been reported, particularly in the context of drug interactions. drugs.com

Immunological Reactions and Allergic Responses

True allergic reactions to bupivacaine, an amide-type local anesthetic, are rare. nih.govyoutube.com The majority of adverse reactions are more commonly associated with the pharmacological effects of the drug, psychogenic responses, or additives within the anesthetic solution. nih.gov

Immunological reactions can be categorized as either immediate (Type I) or delayed (Type IV) hypersensitivity reactions.

Type I Hypersensitivity (Anaphylaxis): This is an immediate and potentially life-threatening reaction. jcdr.net While exceedingly rare with amide local anesthetics like bupivacaine, there have been case reports of anaphylactoid reactions following its administration. jcdr.net Symptoms can range from skin manifestations like urticaria (hives), itching, and swelling to severe respiratory distress and cardiovascular collapse. youtube.comjcdr.net It is important to distinguish a true allergic reaction from other side effects, as symptoms like dizziness or changes in heart rate can be due to the drug's pharmacological action rather than an immune response. youtube.com

Type IV Hypersensitivity (Delayed Reaction): These reactions are more common than Type I reactions and typically manifest as localized skin reactions at the injection site, such as contact dermatitis and edema. jcdr.netresearchgate.net Symptoms usually appear several hours after the administration of the local anesthetic. researchgate.net

It is worth noting that allergic reactions may sometimes be triggered by preservatives, such as methylparaben, or antioxidants included in the bupivacaine solution, rather than the bupivacaine molecule itself. nih.govyoutube.com

Interactive Data Table: Allergic Reactions to Bupivacaine

Reaction Type Onset Common Manifestations Rarity
Type I (Immediate) Within minutes Urticaria, angioedema, bronchospasm, anaphylaxis Very Rare
Type IV (Delayed) Hours to days Contact dermatitis, localized swelling at injection site Rare

Methemoglobinemia (Rare Cases)

Methemoglobinemia is a rare but serious condition characterized by the presence of an abnormally high level of methemoglobin in the blood, which impairs oxygen delivery to the tissues. While more commonly associated with other local anesthetics like benzocaine and prilocaine, there are case reports implicating bupivacaine in its development. nih.govaaaai.orgresearchgate.net

The risk of bupivacaine-induced methemoglobinemia may be increased in certain patient populations, such as those with chronic renal failure. nih.govaub.edu.lb The mechanism is thought to involve the oxidation of the iron atom in hemoglobin from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to bind oxygen.

One case report described a patient with chronic renal failure and ischemic heart disease who developed significant methemoglobinemia after an axillary block with bupivacaine and a subsequent injection of lidocaine. nih.gov The authors suspected that the displacement of lidocaine from protein binding by bupivacaine, in conjunction with metabolic acidosis and treatment with other oxidizing agents, contributed to the development of methemoglobinemia. nih.gov

Interactive Data Table: Local Anesthetics Associated with Methemoglobinemia

Local Anesthetic Reported Prevalence in Methemoglobinemia Cases
Benzocaine 66%
Prilocaine 28%
Lidocaine 5%
Bupivacaine Rare case reports

Data based on a summary of 242 episodes. aaaai.org

Drug-Drug Interactions Potentiating Toxicity

The systemic toxicity of bupivacaine can be potentiated by concurrent administration of other drugs. The toxic effects of local anesthetics are additive, and co-administration with other local anesthetics should be closely monitored for signs of neurologic and cardiovascular toxicity. pfizermedical.com

Several classes of drugs can interact with bupivacaine, increasing the risk of adverse effects:

Other Local Anesthetics: The toxic effects of local anesthetics are additive. pfizermedical.com

Drugs Associated with Methemoglobinemia: Concurrent use of drugs known to cause methemoglobinemia can increase the risk when administered with bupivacaine. pfizermedical.com

Monoamine Oxidase Inhibitors (MAOIs) and Tricyclic Antidepressants: When administered with bupivacaine solutions containing epinephrine, these drugs may lead to severe, prolonged hypertension. pfizermedical.compediatriconcall.com

Ergot-Type Oxytocic Drugs: Concurrent use with bupivacaine containing epinephrine can result in severe, persistent hypertension or cerebrovascular accidents. pfizermedical.com

Phenothiazines and Butyrophenones: These may reduce or reverse the pressor effect of epinephrine. pediatriconcall.com

Beta-blockers (e.g., nadolol, pindolol, propranolol, timolol): Moderate interactions have been reported. rxlist.commedicinenet.com

ACE inhibitors (e.g., benazepril, captopril): Moderate interactions have been noted. rxlist.commedicinenet.com

Interactive Data Table: Drug Classes with Potential to Potentiate Bupivacaine Toxicity

Drug Class Potential Interaction Effect
Other Local Anesthetics Additive systemic toxicity
Drugs associated with methemoglobinemia Increased risk of methemoglobinemia
Monoamine Oxidase Inhibitors (MAOIs) Severe, prolonged hypertension (with epinephrine-containing solutions)
Tricyclic Antidepressants Severe, prolonged hypertension (with epinephrine-containing solutions)
Ergot-Type Oxytocic Drugs Severe, persistent hypertension or cerebrovascular accidents (with epinephrine-containing solutions)
Phenothiazines Reduced or reversed pressor effect of epinephrine
Butyrophenones Reduced or reversed pressor effect of epinephrine
Beta-blockers Moderate interaction
ACE inhibitors Moderate interaction

Novel Formulations and Drug Delivery Systems for Bupivacaine

Other Sustained-Release Systems (e.g., Collagen-Based, Nanoemulsions, Gels, Implants)

Development and In Vitro/In Vivo Evaluation

The development of novel bupivacaine (B1668057) formulations involves intricate design strategies to encapsulate or embed the anesthetic within carriers that facilitate controlled release.

Liposomal Formulations: Liposomes, spherical vesicles composed of lipid bilayers, have been engineered to encapsulate bupivacaine, creating systems like Exparel® (liposomal bupivacaine) mdpi.comnysora.com. These formulations are designed for prolonged release, with in vitro studies showing release kinetics that extend over several days, significantly longer than conventional bupivacaine solutions nih.govmdpi.comvirpaxpharma.com. In vivo evaluations in animal models and human volunteers have demonstrated extended durations of analgesia, with some formulations providing effective pain relief for up to 72 hours mdpi.comnih.govvirpaxpharma.com. For instance, a large multivesicular liposomal formulation showed median durations of analgesia ranging from 19 to 48 hours for concentrations of 0.5% to 2.0%, compared to 1 hour for standard bupivacaine virpaxpharma.com.

Polymeric Nanoparticles: Nanoparticle-based delivery systems, often utilizing biodegradable polymers such as alginate and chitosan, have also shown promise. Studies have reported alginate/chitosan nanoparticles encapsulating bupivacaine (BVCALG) that exhibit sustained in vitro release, with complete release occurring over 900 minutes, compared to 350 minutes for free bupivacaine dovepress.comnih.gov. In vivo assessments in sciatic nerve blockade models have indicated enhanced intensity and prolonged duration of motor and sensory blockades with these nanoparticles dovepress.comnih.gov.

Hydrogels: Hydrogels, three-dimensional cross-linked polymer networks capable of absorbing large amounts of water, offer versatile platforms for bupivacaine delivery. Thermoresponsive hydrogels, pH-sensitive hydrogels, and those incorporating polymers like Pluronic F127 have been developed mdpi.compnrjournal.comtandfonline.com. For example, methylcellulose-based hydrogels demonstrated pH-dependent release, with 45% cumulative release over 48 hours at pH 6.5, suggesting site-specific release in acidic environments mdpi.com. Pluronic F127 hydrogels have shown extended sensory blockade up to 8.0 ± 1.6 hours and motor blockade up to 9.3 ± 1.6 hours in canine models, significantly longer than standard bupivacaine injections mdpi.com.

Microspheres: Biodegradable polymeric microspheres, commonly fabricated from poly(lactic-co-glycolic acid) (PLGA) or polylactic acid (PLA), are designed for sustained release through gradual polymer degradation thno.orgrsc.orgbioline.org.brresearchgate.netkinampark.com. In vitro release studies of bupivacaine-loaded PLGA microspheres have shown sustained release for several days without an initial burst release thno.org. In vivo studies using a rat sciatic nerve block model have confirmed prolonged analgesia, with durations significantly longer than those achieved with solution-based bupivacaine thno.orgresearchgate.net. One study reported that a PLGA microsphere formulation achieved a sensory block lasting 96 hours researchgate.net.

Modulation of Drug Diffusion and Local Accumulation

Novel formulations are engineered to control the diffusion of bupivacaine from the injection site and promote its local accumulation at the target nerve tissue.

Liposomes and Nanoparticles: The encapsulation of bupivacaine within liposomes and nanoparticles creates a reservoir that slowly releases the drug, thereby maintaining a higher local concentration and reducing systemic diffusion mdpi.commdpi.comdovepress.comnih.gov. This controlled release mechanism ensures that the anesthetic remains at the site of action for an extended period.

Microspheres and Hydrogels: Microspheres, particularly when embedded within injectable gels, can provide physical barriers that further limit diffusion away from the injection site thno.org. Similarly, hydrogels can form a localized depot, modulating the rate at which bupivacaine is released into the surrounding tissues. For instance, the incorporation of a thermosensitive gel with microspheres was shown to immobilize the microspheres and prevent their diffusion to distant muscles, thereby ensuring high local drug concentration thno.org.

Potential for Reduced Systemic Toxicity

A primary objective of these advanced delivery systems is to minimize systemic exposure to bupivacaine, thereby reducing the risk of dose-dependent systemic toxicity, particularly cardiotoxicity and neurotoxicity nih.govfrontiersin.org.

Controlled Release Kinetics: By releasing bupivacaine gradually, these formulations maintain therapeutic local concentrations for extended periods while keeping systemic plasma concentrations below toxic thresholds mdpi.comnysora.comkinampark.comfrontiersin.orgresearchgate.net. Studies comparing liposomal bupivacaine to standard formulations have shown significantly lower peak plasma concentrations and prolonged periods before reaching potentially toxic levels kinampark.comresearchgate.net.

Co-formulations with Adjuvants

The strategic combination of bupivacaine with various adjuvants represents another avenue for optimizing local anesthetic performance. These co-formulations aim to synergistically enhance efficacy and safety.

Impact on Duration of Action and Analgesic Efficacy

Co-administration or co-formulation of bupivacaine with certain agents can amplify its analgesic effects and prolong the duration of action.

Vasoconstrictors (e.g., Epinephrine): While not a co-formulation in the strictest sense of being mixed into a single depot system, the co-administration of epinephrine (B1671497) with local anesthetics is a well-established practice. Epinephrine causes local vasoconstriction, which reduces the systemic absorption of bupivacaine, thereby prolonging its local presence and anesthetic effect pnrjournal.comnih.gov.

Other Adjuvants: Research has explored combining bupivacaine with other agents. For instance, the inclusion of penetration enhancers and vasoconstrictors in topical bupivacaine gels was shown to enhance and prolong efficacy compared to control gels pnrjournal.com. Dexamethasone (B1670325), a corticosteroid, has also been investigated as an adjuvant, with studies suggesting it can prolong the analgesic effect of bupivacaine and reduce the need for opioid rescue medication nih.gov.

Influence on Systemic Absorption and Toxicity Profile

The combination of bupivacaine with specific adjuvants can influence its pharmacokinetic profile and, consequently, its systemic absorption and potential toxicity.

Modulation of Toxicity: By reducing systemic absorption, co-formulations or co-administrations that include agents like epinephrine can indirectly contribute to a better systemic toxicity profile by keeping plasma concentrations lower. While specific studies detailing the direct impact of meloxicam (B1676189) co-formulations on bupivacaine's systemic toxicity are less prevalent in the initial search, the principle of modulating systemic exposure through formulation design remains a key focus in bupivacaine research.

Emerging Research Areas and Future Directions

Bupivacaine (B1668057) in Cancer Research

Recent investigations have highlighted bupivacaine's significant impact on various aspects of cancer biology, suggesting a potential role in therapeutic strategies. These studies explore its direct effects on cancer cells and its influence on the complex tumor microenvironment.

Bupivacaine has demonstrated inhibitory effects on key cancer cell processes, including migration, proliferation, and cell cycle progression.

Cellular Migration: Bupivacaine has been shown to inhibit the migration of various cancer cell types. Specifically, it reduces the migration of gastric cancer cells through pathways involving RhoA and MLC1 nih.gov. Furthermore, bupivacaine can stimulate NET1, a pathway implicated in enhancing cancer cell migration, thereby indirectly inhibiting this process nih.gov. Levobupivacaine (B138063) and ropivacaine (B1680718) have also been observed to reduce tumor cell invasion and migration by decreasing RhoA protein levels nih.gov. Studies on colorectal cancer cells (Caco-2) have indicated significant inhibition of cell migration by bupivacaine nih.gov. Similarly, bupivacaine has been found to attenuate the invasion and migration of non-small cell lung cancer (NSCLC) cells frontiersin.org. However, research on breast cancer cell lines (MCF7 and MDA-MB-231) has reported no significant effect of bupivacaine on their migration iiarjournals.orgiiarjournals.org.

Cellular Proliferation and Cell Cycle Arrest: Bupivacaine can impede cancer cell proliferation and induce cell cycle arrest. Treatment with bupivacaine and lidocaine (B1675312) has been shown to decrease cell cycle proteins, thereby promoting cell cycle arrest in breast cancer and melanoma cells nih.gov. Ropivacaine has been observed to arrest liver cancer cells in the G2 phase nih.gov. Research suggests that bupivacaine's effects on proliferation are linked to alterations in cell cycle regulatory proteins like p53 and p27 nih.gov. Bupivacaine also inhibits tumor cell growth by impacting mitochondrial function, specifically by inhibiting mitochondrial respiratory complexes I and II, leading to reduced ATP production nih.govnih.gov. This mechanism has been observed in thyroid tumor proliferation nih.gov. Studies on NSCLC cells have confirmed that bupivacaine inhibits proliferation and induces apoptosis frontiersin.org, and similar inhibitory effects on colorectal cancer (CRC) cell proliferation have been reported researchgate.net. However, as with migration, bupivacaine has shown no significant effect on the proliferation of certain breast cancer cell lines iiarjournals.orgiiarjournals.org.

Table 1: Bupivacaine's Effects on Cancer Cell Migration and Proliferation Pathways

Pathway/ProcessEffectConcentration/NotesReference
Gastric cancer cell migrationInhibitionvia RhoA/MLC1 pathways; 10–50 µM nih.gov
Gastric cancer cell migrationInhibitionvia NET1 stimulation nih.gov
Colorectal cancer (Caco-2) cell migrationInhibition nih.gov
NSCLC cell migrationInhibition frontiersin.org
Breast cancer cell migration (MCF7, MDA-MB-231)No significant effect iiarjournals.orgiiarjournals.org
Gastric cancer cell growth/survivalInhibitionat high concentrations (1 and 5 mM) nih.gov
Colorectal cancer (Caco-2) cell proliferationInhibition nih.gov
NSCLC cell proliferationInhibition frontiersin.org
CRC cell proliferationInhibition researchgate.net
Breast cancer cell proliferation (MCF7, MDA-MB-231)No significant effect iiarjournals.orgiiarjournals.org
Thyroid tumor proliferationInhibitionvia mitochondrial complexes I and III nih.gov
Cell cycle proteinsDecreased expression, promoting cell cycle arrest(breast cancer, melanoma cells) nih.gov
Cell cycle arrestInduced(Caco-2 cells) nih.gov

The anticancer effects of local anesthetics, including bupivacaine, are not solely attributed to sodium channel blockade. Emerging research highlights the significance of sodium-independent pathways.

While sodium channel blockade is a known mechanism for local anesthetics, studies suggest that bupivacaine's anticancer activities are also mediated through pathways independent of this primary action nih.govnih.gov. Bupivacaine has been shown to inhibit gastric cancer cell migration by targeting the RhoA and NET1 pathways, which are not directly dependent on sodium channel function nih.gov. RhoA and RAC GTP enzymes are critical regulators of cell migration, with NET1 acting as an activator of the RhoA pathway nih.gov. The RhoA pathway's downstream effector, Rho-associated protein kinase (ROCK), influences cell motility by activating myosin phosphatase targeting subunit 1 (MYPT1) and phosphorylating myosin light chain 1 (MLC1) nih.gov. Bupivacaine has been observed to decrease the phosphorylation of MYPT1 and MLC1, thereby reducing gastric cancer cell migration nih.govnih.gov. Furthermore, bupivacaine's impact on mitochondrial function, RhoA, and Rac1 activities has been demonstrated to be independent of sodium channel blockade nih.gov. Levobupivacaine and ropivacaine also exhibit inhibitory effects on tumor cell invasion and migration by reducing RhoA protein levels nih.gov. In some instances, such as with breast cancer cells, bupivacaine has not shown significant effects on NET1 expression or cell migration iiarjournals.orgiiarjournals.org. Additionally, bupivacaine has been implicated in inducing apoptosis and ferropotosis in bladder cancer cells by mechanisms involving the suppression of the PI3K/AKT/mTOR pathway, independent of sodium channel blockade mdpi.com.

The tumor microenvironment (TME) plays a crucial role in cancer progression, and bupivacaine has shown potential in modulating this environment.

Neurons are increasingly recognized as active participants in the TME, promoting cancer progression, proliferation, and survival through the secretion of neurotransmitters and cytokines nih.govresearchgate.netnih.gov. Research has demonstrated that bupivacaine, particularly when delivered via nanoparticles, can target these tumor-associated neurons nih.govresearchgate.netnih.gov. Bupivacaine-loaded nanoparticles have been designed to suppress nerve-to-cancer cross-talk by curbing neurite growth and signaling nih.gov. In vivo studies using bupivacaine-loaded nanoparticles have shown a reduction in tumor growth and metastatic dissemination in breast cancer models, attributed to the suppression of neurons within the TME nih.govresearchgate.net. The predominant type of neuron found within breast tumors is the noradrenergic neuron, making it a specific target for bupivacaine-based therapies nih.gov. Beyond neuronal interactions, bupivacaine may also influence inflammatory pathways within the TME, potentially affecting immune-modulating cytokines and pro-inflammatory factors researchgate.net.

Advanced Methodologies for Studying Bupivacaine

Sophisticated techniques are being employed to dissect the complex interactions of bupivacaine with cellular components and ion channels, providing deeper insights into its mechanisms of action and potential toxicities.

Electrophysiological methods are fundamental to understanding how bupivacaine interacts with ion channels, which are critical for cellular function and signaling.

Bupivacaine's effects on various ion channels have been extensively studied using electrophysiological techniques. Its interaction with the nicotinic acetylcholine (B1216132) receptor (AChR) has been characterized through voltage clamp studies, revealing a concentration-dependent depression of end-plate current decay time constants and a reduction in peak current amplitudes nih.gov. Fluctuation analysis has further indicated that bupivacaine decreases the single-channel lifetime of AChRs without altering channel conductance nih.gov. In the context of cardiac function, bupivacaine's interaction with human cardiac SCN5A channels has been investigated using patch-clamp electrophysiology. These studies show that bupivacaine exerts an open-channel block in a concentration-dependent manner, being more potent than ropivacaine, and also blocks inactivated SCN5A channels researchgate.net. Bupivacaine also inhibits large conductance, voltage- and Ca2+-activated K+ channels (BKCa) in human umbilical artery smooth muscle cells, producing a concentration- and voltage-dependent reduction in single-channel current amplitude and inducing a flickery block tandfonline.com. Furthermore, electrophysiological analysis on rat dorsal root ganglion neurons has demonstrated that L-bupivacaine effectively inhibits nociceptive transmission by blocking action potential conduction through C and Aδ afferent fibers nih.gov. Automated patch-clamp techniques are also being utilized for high-throughput screening of sodium channel inhibitors, including bupivacaine, to characterize their specific mechanisms of action frontiersin.org.

Table 2: Bupivacaine's Interaction with Ion Channels (Electrophysiology)

Ion ChannelTechniqueEffectConcentration/NotesReference
Nicotinic AChRVoltage clampDepression of decay time constant (τEPC, τMEPC)Concentration-dependent nih.gov
Nicotinic AChRVoltage clampReduced peak amplitudes (EPC, MEPC)Concentration-dependent nih.gov
Nicotinic AChRFluctuation analysisDecreased single-channel lifetime10 µM (76%), 25 µM (39%) nih.gov
Human Cardiac SCN5APatch-clamp (open-channel block)BlockadeIC₅₀ = 69.5 ± 8.2 µM researchgate.net
Human Cardiac SCN5APatch-clamp (inactivated state block)BlockadeIC₅₀ = 2.18 ± 0.16 µM researchgate.net
BKCa (human umbilical artery)Patch-clamp (single-channel)Reduced amplitude, flickery blockIC₅₀ = 324 µM at +80 mV tandfonline.com
BKCa (human umbilical artery)Patch-clamp (whole-cell)~45% blockage300 µM tandfonline.com
C and Aδ afferent fibersElectrophysiologyInhibition of action potential conductionL-bupivacaine: IC₅₀ for C/Aδ = 19.5/19.35 µM nih.gov

In vitro cellular models are crucial for evaluating bupivacaine's efficacy and potential toxicity in specific cell types, guiding its therapeutic application and safety profile.

Chondrocytes: Studies investigating the effects of bupivacaine on chondrocytes have yielded varied results, but a general trend indicates potential chondrotoxicity, particularly at higher concentrations and with prolonged exposure. Bupivacaine, along with other local anesthetics like levobupivacaine, ropivacaine, and lidocaine, can induce cell death in human chondrocytes through mechanisms involving apoptosis, suppressed proliferation, oxidative stress, mitochondrial dysfunction, and autophagy mdpi.com. Bupivacaine has demonstrated the highest cytotoxicity among these agents in some studies mdpi.com. Specifically, 0.5% and 0.25% bupivacaine solutions have shown significant toxicity to human and bovine articular chondrocytes in vitro, with effects being time-dependent nih.gov. Cellular death can persist even after the removal of bupivacaine nih.gov. While some studies report no significant toxicity at lower concentrations (e.g., 0.125%), others have found bupivacaine to be chondrotoxic at these levels, especially in injured cartilage nih.gov. A systematic review indicated that the majority of studies found bupivacaine to be chondrotoxic researchgate.net. However, some in vitro studies have also reported bupivacaine to be safe for donkey chondrocytes at a 5% concentration with short exposure times frontiersin.org.

Cardiac Myocytes: Bupivacaine's effects on cardiac myocytes are primarily related to its potential cardiotoxicity, which is linked to its interaction with cardiac ion channels. Bupivacaine can reduce cardiac muscle force in a concentration-dependent manner researchgate.net. While its primary anesthetic effect is sodium channel blockade, it also impacts other ion channels, potentially leading to arrhythmias researchgate.net. Studies have shown that bupivacaine can block cardiac sodium channels (SCN5A) and affect their inactivation and recovery kinetics researchgate.net. At lower concentrations, local anesthetics can induce apoptosis in myocytes, whereas higher concentrations tend to cause necrosis nih.gov.

Table 3: Bupivacaine Cytotoxicity in Cellular Models

Cell TypeModelCytotoxicityConcentration/NotesReference
Human Articular ChondrocytesIn vitroHigh cytotoxicity0.5% and 0.25% nih.gov
Bovine Articular ChondrocytesIn vitroHigh cytotoxicity0.5% and 0.25% nih.gov
Human Articular ChondrocytesIn vitroTime-dependent reduction in viability0.25% nih.gov
Bovine Articular ChondrocytesIn vitroViability similar to control0.125% nih.gov
Equine ChondrocytesIn vitroChondrotoxic effects0.25% and 0.125% (30/60 min exposure) researchgate.net
Human ChondrocytesIn vitroHighest cytotoxicity (compared to levobupivacaine, ropivacaine, lidocaine) mdpi.com
Donkey ChondrocytesIn vitroNo significant toxic effect5% (30-min exposure) frontiersin.org
MyocytesIn vitroApoptosis (low concentrations), Necrosis (high concentrations) nih.gov

Compound Names Mentioned:

Bupivacaine

Levobupivacaine

Ropivacaine

Lidocaine

Tetrodotoxin (TTX)

RhoA

NET1

ROCK (Rho-associated protein kinase)

MYPT1 (Myosin phosphatase targeting subunit 1)

MLC1 (Myosin light chain 1)

Rac1

p53

p27

GOLT1A

Cyclin D1

Cyclin E1

HIF-1α

GSH

x-CT

Fe++

Glutathione peroxidase 4

PI3K/AKT/mTOR

SRC

AChR (Nicotinic acetylcholine receptor)

SCN5A

BKCa (Large conductance, voltage- and Ca2+-activated K+ channels)

LC3B-II/LC3B-I

p62

AKT

mTOR

GRP78

CHOP

In Vivo Animal Models for Systemic Effects and Novel Formulations

Research employing in vivo animal models is crucial for evaluating the systemic effects and performance of novel bupivacaine formulations before clinical translation. Studies have utilized various animal species to assess the pharmacokinetics and efficacy of bupivacaine delivered via innovative systems, aiming to prolong analgesia while minimizing systemic exposure.

Liposomal bupivacaine formulations, such as EXPAREL, have demonstrated extended release profiles in animal studies. For instance, in rabbits, liposomal bupivacaine exhibited dose-dependent peak plasma concentrations (Cmax) that were notably lower than those of plain bupivacaine, suggesting reduced systemic peak exposure tandfonline.comnih.gov. In calves, a novel sucrose (B13894) acetate (B1210297) isobutyrate (SAIB) formulation of bupivacaine provided significantly longer analgesia (mean duration 18.77 ± 8.88 hours) compared to lidocaine, with pharmacokinetic parameters indicating a prolonged release nih.govfrontiersin.org. Canine models have also been used to evaluate the safety and pharmacokinetic profiles of liposomal bupivacaine following intravascular, epidural, and intrathecal administration, revealing a favorable safety profile and sustained plasma levels compared to bupivacaine hydrochloride dovepress.com.

Hydrogel-based systems and nanoparticles are also subjects of intense investigation. pH-sensitive hydrogels have shown promise in releasing bupivacaine in response to the acidic microenvironment of inflamed tissues, thereby enhancing localized action and reducing systemic absorption mdpi.com. In rat burn models, bupivacaine-eluting soy protein wound dressings demonstrated significant pain reduction for at least three days researchgate.net. Furthermore, alginate/chitosan nanoparticles and poly(ε-caprolactone) (PCL) nanocapsules incorporated into hydrogels have shown prolonged anesthetic effects and improved pain management in animal studies, with excellent biocompatibility and biodegradability nih.govtandfonline.com. Hybrid thermoresponsive nanoparticles functionalized with hollow gold nanoparticles (HGNPs) have been developed for on-demand, spatiotemporally controlled release of bupivacaine activated by near-infrared (NIR) light csic.es.

Table 1: Pharmacokinetic Parameters of Novel Bupivacaine Formulations in Animal Models

Formulation TypeAnimal ModelKey Pharmacokinetic ParametersReference
Bupivacaine-SAIBCalvesCmax: 152.03 ng/mL; Tmax: 0.39 h; Half-life: 32.79 h; Clearance: 0.12 L/h. No toxicity observed. nih.govfrontiersin.org
Liposomal BupivacaineRabbitsCmax (mg/kg): 9 mg/kg: 107 ± 27.6 ng/mL; 18 mg/kg: 222 ± 28.3 ng/mL; 30 mg/kg: 307 ± 148 ng/mL. Plain bupivacaine Cmax: 620 ± 89.9 ng/mL. tandfonline.comnih.gov
Liposomal BupivacaineDogsEpidural administration (40 mg) showed similar mean Cmax (319 mdpi.com ng/mL) to threefold lower dose of bupivacaine HCl (15 mg) (271 mdpi.com ng/mL), indicating a depot effect. dovepress.com
Bupivacaine-loaded CS-GP/PCL HydrogelRats99.2 ± 1.12% BPV drug release in 36 h. Improved skin permeation 5-fold compared to BPV solution. Prolonged pain response for at least 7 days. tandfonline.com

Advanced Analytical Techniques for Enantiomeric Resolution and Pharmacokinetic Profiling (e.g., HPLC)

The development and application of advanced analytical techniques are paramount for accurately characterizing bupivacaine's pharmacokinetics, particularly concerning its enantiomers. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are key methods employed for enantioselective separation and quantification.

Chiral stationary phases (CSPs), including those based on cyclodextrins, macrocyclic antibiotics, and cellulose (B213188) derivatives, are widely used for separating the R(-) and S(+) enantiomers of bupivacaine researchgate.netnih.gov. Techniques such as HPLC coupled with UV, polarimetric, or circular dichroism (CD) detection, and LC-MS/MS have been validated for determining both total and unbound concentrations of bupivacaine enantiomers in biological matrices researchgate.netresearchgate.neteurjchem.com. For instance, a Chirex® 3020 column has been effectively used for enantioselective analysis researchgate.netnysora.com. High-performance thin-layer chromatography (HPTLC) with a chiral mobile phase additive has also emerged as a method for rapid enantioseparation scispace.com.

These analytical advancements have revealed enantioselective pharmacokinetic profiles. Studies indicate that (S)-bupivacaine may be more extensively metabolized than (R)-bupivacaine, and (R)-bupivacaine often exhibits a higher unbound fraction in plasma researchgate.netresearchgate.neteurjchem.com. For example, one study reported an AUC(R)/(S) ratio of 0.83, suggesting a lower plasma proportion of the R-enantiomer, and an unbound fraction of 10.84% for R-bupivacaine compared to 6.29% for S-bupivacaine researchgate.neteurjchem.com. Such detailed pharmacokinetic profiling is essential for understanding dose-response relationships and potential differences in efficacy and toxicity between enantiomers.

Pharmacogenomic Influences on Bupivacaine Response and Toxicity

While direct pharmacogenomic studies linking specific gene polymorphisms to bupivacaine response are still emerging, the inherent differences between bupivacaine's enantiomers offer significant insights into differential response and toxicity. The R(-) enantiomer of bupivacaine has been shown to interact more potently with cardiac sodium channels compared to the S(+) enantiomer, potentially explaining its greater cardiotoxicity pfizermedicalinformation.comnih.gov. Levobupivacaine, the pure S(-) enantiomer, was developed as a safer alternative due to its reduced cardiotoxic potential pfizermedicalinformation.com. Understanding these enantiomer-specific effects is foundational, and future research may explore how genetic variations in sodium channel subunits or drug-metabolizing enzymes (like cytochrome P450 enzymes) influence individual patient responses to racemic bupivacaine or its enantiomers.

Optimizing Bupivacaine Use in Special Populations (e.g., Patients with Comorbidities, Genetic Predispositions)

Optimizing bupivacaine use in special populations, including the elderly, pediatric patients, and those with comorbidities like renal or hepatic impairment, is a critical area of research.

Elderly Patients: Studies indicate that elderly patients may exhibit higher peak plasma concentrations and reduced total plasma clearance of bupivacaine compared to younger adults researchgate.netsci-hub.seoup.com. The lung can absorb a significant portion of bupivacaine within the first five minutes post-epidural injection, with similar absorption rates for both enantiomers sci-hub.se. The prevalence of age-related comorbidities, such as cardiac, renal, and hepatic diseases, can further influence bupivacaine's pharmacokinetic profile and increase vulnerability to its effects pedspainmedicine.org.

Pediatric Patients: The pharmacokinetics of bupivacaine in infants and children differ from adults, with decreased clearance and longer elimination half-lives observed in younger children, particularly those under three months of age pfizermedicalinformation.compacira.com. Phase 3 studies of liposomal bupivacaine in pediatric surgical patients have shown pharmacokinetic and safety profiles consistent with those in adults, with plasma concentrations remaining below toxic thresholds europa.eufda.gov.

Hepatic Impairment: Patients with hepatic disease metabolize bupivacaine less efficiently, leading to increased plasma concentrations (e.g., 1.5-1.6 fold increases in Cmax and AUC in moderate hepatic impairment) and a potentially higher susceptibility to toxicity researchgate.netfda.govmedscape.comjsurgmed.com. While dose adjustments may not be required for mild to moderate impairment, caution is advised, especially in severe cases fda.gov.

Renal Impairment: As bupivacaine and its metabolites are primarily excreted by the kidneys, impaired renal function can increase the risk of toxic reactions due to reduced elimination researchgate.netfda.govjsurgmed.com. Research in animal models suggests that renal dysfunction may exacerbate bupivacaine-induced neurotoxicity nysora.comdovepress.com.

Development of Targeted Delivery Strategies for Enhanced Efficacy and Reduced Systemic Exposure

A significant focus of current research is the development of targeted delivery strategies to enhance bupivacaine's efficacy at the site of action while minimizing systemic exposure and potential toxicity.

Liposomal Formulations: Liposomal bupivacaine (e.g., EXPAREL) represents a major advancement, providing prolonged analgesia for up to 72 hours after a single administration mdpi.comopenorthopaedicsjournal.com. This formulation encapsulates bupivacaine within lipid bilayers, enabling sustained release, thereby reducing the need for frequent dosing and improving patient outcomes mdpi.comopenorthopaedicsjournal.com.

Hydrogels and Nanoparticles: Various hydrogel and nanoparticle-based systems are being explored for controlled bupivacaine delivery. pH-responsive hydrogels and nanoparticles are designed to release bupivacaine in acidic environments, such as those found in inflamed tissues or tumors, promoting targeted drug delivery mdpi.comnih.gov. Polymeric hydrogels and nanocapsules, often incorporating biodegradable materials like alginate, chitosan, or PCL, have demonstrated sustained release kinetics and improved analgesic effects in preclinical models nih.govtandfonline.com. Thermoresponsive nanoparticles offer an additional layer of control, allowing for drug release to be triggered by external stimuli like photothermal heating csic.es.

SABER Technology: The Sustained Analgesia via Extended Release (SABER) formulation utilizes a sucrose acetate isobutyrate (SAIB) delivery system that forms a depot upon injection, providing sustained bupivacaine release and prolonging the duration of anesthesia openorthopaedicsjournal.com.

These advanced delivery systems hold significant promise for optimizing bupivacaine's therapeutic index, offering more effective and safer pain management solutions across a wide range of clinical applications.

Compound List:

Bupivacaine

Levobupivacaine

Ropivacaine

Lidocaine

Epinephrine (B1671497)

Pipecolylxylidine

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate the efficacy of bupivacaine in preclinical models?

  • Methodological Approach : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example, in studying dorsal horn neuron responses (Population), compare bupivacaine’s inhibition of high-voltage–activated calcium currents (Intervention) against ropivacaine (Comparison), measuring peak current reduction (Outcome) over a 30-minute washout period (Time) .
  • Key Considerations : Control for variables like Ca²⁺/Ba²⁺ substitution to prevent current rundown and ensure voltage-clamp stability .

Q. What standardized methods are used to assess bupivacaine-induced neurotoxicity in vitro?

  • Methodology : Conduct cell viability assays (e.g., MTT) with Neuro2a cells exposed to ≤2 mM bupivacaine for 9 hours to avoid confounding results from cytotoxicity. Use Western blotting to quantify apoptosis markers (e.g., WDR35 expression) and validate via dose-response curves .
  • Statistical Validation : Apply nonlinear least-squares fitting with Hill equations to calculate IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.